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molecular formula C5H5Br2N3O2 B8274389 3,5-dibromo-1-ethyl-4-nitro-1H-pyrazole

3,5-dibromo-1-ethyl-4-nitro-1H-pyrazole

Cat. No. B8274389
M. Wt: 298.92 g/mol
InChI Key: AMRGCEPEGBHHJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07300469B2

Procedure details

A mixture of 4-nitro-3,5-dibromopyrazole (2) (20.0 g; 73.8 mmol) in DMF (160 ml) was added over 20 minutes to a suspension of NaH (3.3 g, 82.5 mmol; 60% dispersion in oil, prewashed with hexane) in DMF (160 ml) with stirring and under an inert atmosphere. After stirring for 30 minutes, a solution of bromoethane (19.3 g; 177.1 mmol) in DMF (35 ml) was added over 5 minutes. The reaction mixture was heated to 70° C. for 4 hours and the DMF was then evaporated off under reduced pressure (oil pump) while heating the reaction medium to 80° C. A DCM/water mixture (200 ml, 1/1) was added. The aqueous phase was washed with DCM (100 ml) and the combined organic phases were then washed with water (50 ml). The organic phase was dried over NaSO4 and the solvent was evaporated off under reduced pressure. The crude 3,5-dibromo-1-ethyl-4-nitro-1H-pyrazole (19.6 g, 89%) is obtained in the form of a solid. This product is used without purification in the following step.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
3.3 g
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
solvent
Reaction Step Two
Quantity
19.3 g
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:6]([N+:7]([O-:9])=[O:8])=[C:5]([Br:10])[NH:4][N:3]=1.[H-].[Na+].Br[CH2:14][CH3:15]>CN(C=O)C>[Br:1][C:2]1[C:6]([N+:7]([O-:9])=[O:8])=[C:5]([Br:10])[N:4]([CH2:14][CH3:15])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=NNC(=C1[N+](=O)[O-])Br
Name
Quantity
160 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.3 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
160 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
19.3 g
Type
reactant
Smiles
BrCC
Name
Quantity
35 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
with stirring and under an inert atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the DMF was then evaporated off under reduced pressure (oil pump)
TEMPERATURE
Type
TEMPERATURE
Details
while heating the reaction medium to 80° C
ADDITION
Type
ADDITION
Details
A DCM/water mixture (200 ml, 1/1) was added
WASH
Type
WASH
Details
The aqueous phase was washed with DCM (100 ml)
WASH
Type
WASH
Details
the combined organic phases were then washed with water (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over NaSO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=NN(C(=C1[N+](=O)[O-])Br)CC
Measurements
Type Value Analysis
AMOUNT: MASS 19.6 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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